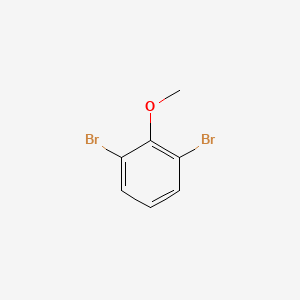

1,3-Dibromo-2-methoxybenzene

説明

Contextualization within Halogenated Aromatic Ethers

1,3-Dibromo-2-methoxybenzene belongs to the class of organic compounds known as halogenated aromatic ethers. numberanalytics.com This class is defined by the presence of an ether linkage (-O-) and one or more halogen atoms attached to an aromatic ring. numberanalytics.com Aromatic ethers, in general, are known for their relative stability and moderate reactivity. numberanalytics.com The inclusion of halogen atoms, in this case, bromine, significantly influences the compound's chemical behavior.

Halogenated aromatic ethers are important in organic synthesis and can undergo various reactions, including:

Electrophilic Aromatic Substitution: The alkoxy group (-OR) is an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. byjus.com Common reactions include nitration and further halogenation. numberanalytics.comnumberanalytics.com

Nucleophilic Aromatic Substitution: While less common for ethers, the presence of electron-withdrawing groups can facilitate nucleophilic substitution of the halogen atoms.

Cross-Coupling Reactions: The bromine atoms on the ring serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds. ambeed.comambeed.com

The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. francis-press.com For aromatic ethers, this typically involves reacting a phenol (B47542) with an alkyl halide. francis-press.com

Significance of the this compound Scaffold in Advanced Organic Chemistry

The this compound scaffold is a versatile building block in organic synthesis, primarily due to the strategic placement of its functional groups. The two bromine atoms provide two reactive sites for sequential and selective functionalization. This allows for the controlled introduction of different substituents onto the benzene (B151609) ring, leading to the synthesis of complex and highly functionalized molecules.

The methoxy (B1213986) group, in addition to influencing the regioselectivity of electrophilic aromatic substitution reactions, can also be cleaved to reveal a hydroxyl group, providing another point for chemical modification. This multi-functionality makes this compound a valuable precursor for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. cymitquimica.com The ability to participate in various coupling reactions further enhances its utility, enabling the construction of intricate molecular architectures. ambeed.com

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZVDHQOAJUZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191921 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38603-09-7 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 2 Methoxybenzene

Direct Bromination Strategies

Direct bromination of methoxybenzene (anisole) is a primary route for synthesizing brominated anisoles. However, achieving the specific 1,3-dibromo-2-methoxy configuration (di-ortho substitution) requires careful control over the reaction, as the methoxy (B1213986) group strongly directs electrophilic substitution to the ortho and para positions.

Regioselective Bromination of Methoxybenzene (Anisole)

The methoxy group (-OCH₃) of anisole (B1667542) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Standard bromination reactions of anisole typically yield the para-isomer, 4-bromoanisole, as the major product due to reduced steric hindrance compared to the ortho positions. libretexts.orgvedantu.com Subsequent bromination often occurs at the remaining ortho position, leading to 2,4-dibromoanisole (B1585499). cdnsciencepub.com

Achieving the desired 2,6-dibromoanisole isomer through direct bromination is challenging and hinges on promoting di-ortho substitution while suppressing para-substitution. This requires specific strategies that can overcome the inherent steric hindrance at the ortho positions. One approach involves using a large excess of the brominating agent, though this can lead to over-bromination and the formation of products like 2,4,6-tribromoanisole. pearson.com

Influence of Reaction Conditions on Selectivity and Yield

The distribution of isomers in anisole bromination is highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the specific brominating agent employed. gla.ac.uk Solvents can alter the reactivity and selectivity of the electrophile. gla.ac.uk For instance, bromination of anisole with bromine in a polar solvent like ethanoic acid (acetic acid) produces a mixture of ortho- and para-bromoanisole, with the para isomer being predominant. vedantu.comquora.com

The choice of the brominating agent is also critical. While molecular bromine (Br₂) is common, other reagents like N-bromosuccinimide (NBS) are also used. The reactivity of these agents and the resulting product ratios can be tuned by the addition of acid catalysts. cdnsciencepub.com Continuous flow processes offer a method to control reaction parameters precisely, potentially improving selectivity and safety by generating hazardous reagents like Br₂ in situ. nih.gov

Table 1: Effect of Reaction Conditions on Anisole Bromination

| Brominating Agent | Catalyst/Solvent | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Br₂ | FeBr₃ | 4-Bromoanisole study.com | 2-Bromoanisole (B166433) study.com |

| Br₂ | Ethanoic Acid | p-Bromoanisole (≈90%) vedantu.com | o-Bromoanisole vedantu.com |

| N-Bromoacylanilides | Carboxylic Acids | 4-Bromoanisole | 2-Bromoanisole |

Role of Lewis Acid Catalysts in Bromination Processes

Lewis acids, such as iron(III) bromide (FeBr₃), are frequently employed in aromatic bromination to increase the electrophilicity of bromine. The catalyst polarizes the Br-Br bond, generating a potent bromonium ion (Br⁺) electrophile that readily attacks the electron-rich anisole ring. study.comyoutube.com For highly activated substrates like anisole, however, a Lewis acid catalyst is not always required for the reaction to proceed. pearson.com

The presence of a catalyst primarily accelerates the reaction but also influences the regioselectivity. In the case of anisole, the use of FeBr₃ still favors the formation of the para-substituted product. In contrast to Lewis acids, Brønsted acids can also promote aromatic ring bromination when used with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), whereas Lewis acids under the same conditions may favor benzylic bromination on substituted aromatics. nih.gov Therefore, catalyst selection is a key variable in directing the outcome of the substitution.

Precursor-Based Synthesis

An alternative to direct di-ortho bromination of anisole is to utilize precursors that are already halogenated or can be easily converted to the target molecule. This often provides a more controlled and higher-yielding pathway.

Halogenation of Substituted Anisoles

This strategy involves the bromination of an anisole derivative that already possesses a substituent. For example, the bromination of 2-bromoanisole can be performed. The existing bromine atom is an electron-withdrawing group that deactivates the ring, but it still directs incoming electrophiles to the ortho and para positions relative to itself. This leads to a mixture of 2,4-dibromoanisole and the desired 2,6-dibromoanisole. cdnsciencepub.com Separating these isomers can be challenging.

Another precursor strategy involves introducing a different functional group to direct the bromination. For example, anisole can first be nitrated to form 4-nitroanisole. The nitro group is a meta-director, and the methoxy group is an ortho-, para-director. In this case, the powerful activating effect of the methoxy group directs bromination to the positions ortho to it (positions 2 and 6), leading to 2,6-dibromo-4-nitroanisole. Subsequent removal of the nitro group would yield the target 2,6-dibromoanisole. chegg.com

Etherification of Brominated Phenols

Perhaps the most direct and efficient route to 1,3-Dibromo-2-methoxybenzene involves the etherification of 2,6-dibromophenol (B46663). This method circumvents the regioselectivity issues associated with the direct bromination of anisole. The synthesis begins with the selective di-ortho bromination of phenol (B47542) to produce 2,6-dibromophenol, a reaction for which established procedures exist. gla.ac.uk

Table 2: Key Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2,6-Dibromoanisole |

| Methoxybenzene | Anisole |

| 2-Bromoanisole | o-Bromoanisole |

| 4-Bromoanisole | p-Bromoanisole |

| 2,4-Dibromoanisole | - |

| 2,4,6-Tribromoanisole | - |

| N-bromosuccinimide | NBS |

| Iron(III) bromide | Ferric bromide |

| 2,6-Dibromophenol | - |

| Methyl iodide | Iodomethane |

| 4-Nitroanisole | p-Nitroanisole |

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound are characterized by their multi-step nature, which allows for the precise installation of functional groups in the correct positions on the benzene (B151609) ring. These methods often rely on a deep understanding of reaction mechanisms and the directing effects of various substituents. Concurrently, the principles of green chemistry are increasingly being integrated to develop more sustainable and efficient synthetic routes.

Multi-Step Conversions and Functional Group Interconversions

The synthesis of a specifically substituted aromatic compound like this compound is a prime example of where multi-step synthesis is essential. The order of reactions is critical to ensure the correct placement (regiochemistry) of the bromo and methoxy substituents. libretexts.org Functional group interconversion (FGI) is the process of converting one functional group into another, and it is a cornerstone of these multi-step strategies. imperial.ac.uk

A plausible multi-step pathway to synthesize this compound can be designed by considering the directing effects of the substituents. The methoxy group (-OCH₃) is an ortho-, para-director, while bromine (-Br) is also an ortho-, para-director, albeit a deactivating one. youtube.com Attempting to directly brominate 2-bromoanisole would likely lead to a mixture of products, with the major product being 2,4-dibromoanisole. Therefore, a more controlled sequence is required.

One effective strategy involves starting with a precursor that allows for the unambiguous placement of the bromine atoms. For instance, a synthesis could commence from 2-amino-6-bromobenzoic acid. This approach leverages the ability to manipulate functional groups through various interconversions. The process involves several distinct transformations, including diazotization followed by a Sandmeyer-type reaction to replace an amino group with a bromo group, and decarboxylation.

Illustrative Synthetic Pathway:

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Anisidine | Acetic Anhydride | 2-Methoxyacetanilide | Amine Protection |

| 2 | 2-Methoxyacetanilide | Br₂, Acetic Acid | 3-Bromo-2-methoxyacetanilide | Electrophilic Aromatic Substitution |

| 3 | 3-Bromo-2-methoxyacetanilide | H₂SO₄, NaNO₂, H₂O; then CuBr, HBr | This compound | Diazotization, Sandmeyer Reaction, Hydrolysis |

Another advanced approach is the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. rsc.org This method could potentially be adapted for the synthesis of this compound by starting with a suitably substituted methoxybenzoic acid derivative. For example, the synthesis could start from 2-methoxybenzoic acid, which is first brominated. The resulting brominated methoxybenzoic acid could then undergo a second bromination, this time with decarboxylation, to yield the final product. The key is to control the reaction conditions to favor the desired isomer.

Functional group interconversions are central to these syntheses. ub.eduvanderbilt.edu Key transformations include:

Amine to Diazonium Salt: Treating an aromatic amine with nitrous acid to form a diazonium salt, which is a versatile intermediate. youtube.com

Diazonium Salt to Bromide: The Sandmeyer reaction, using copper(I) bromide, to replace the diazonium group with a bromine atom. youtube.com

Carboxylic Acid to Bromide: Decarboxylative bromination, where a carboxyl group is replaced by a bromine atom. rsc.org

Ketone Reduction: The reduction of a ketone, potentially introduced via Friedel-Crafts acylation, to an alkyl group can change a meta-director into an ortho-, para-director, thereby altering the course of subsequent substitutions. libretexts.org

These multi-step sequences, while complex, provide the necessary control to achieve the desired substitution pattern that is inaccessible through direct, single-step methods.

Integration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental footprint of chemical production. This involves designing processes that are more energy-efficient, use less hazardous materials, and generate minimal waste. ugm.ac.id

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Decarboxylative bromination, for instance, can have a high atom economy if the reagents are chosen carefully.

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. For example, developing methods that avoid the use of elemental bromine in favor of less hazardous brominating agents like N-Bromosuccinimide (NBS) in certain steps. youtube.com The transition-metal-free decarboxylative bromination is an example of avoiding potentially toxic heavy metals. rsc.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents is a key goal. Research into solvent-free reactions or the use of greener solvents like water, supercritical fluids, or ionic liquids is an active area. A solvent-free reduction of an aldehyde to an alcohol has been demonstrated as a green approach in the synthesis of other aromatic compounds. ugm.ac.id

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The development of highly active catalysts that can operate under mild conditions is crucial. Photoenzymatic systems, which use light to power enzymes, represent a frontier in energy-efficient chemical synthesis. chemeurope.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled. While some syntheses of bromoarenes are metal-free, others might employ palladium catalysts for cross-coupling reactions, where catalyst efficiency and recovery are important green considerations. rsc.org

Application of Green Chemistry Principles:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevent Waste | Optimizing reaction conditions (temperature, time, stoichiometry) to maximize yield and minimize by-product formation. |

| Atom Economy | Utilizing reactions like addition and rearrangement where possible over substitution and elimination which generate co-products. |

| Less Hazardous Synthesis | Replacing hazardous reagents like elemental bromine with safer alternatives such as tetrabutylammonium (B224687) tribromide (Bu₄NBr₃). rsc.org |

| Safer Solvents | Exploring aqueous reaction media or solvent-free conditions for bromination or methylation steps. |

| Energy Efficiency | Employing catalytic methods that proceed at lower temperatures; investigating photochemical or enzymatic routes. chemeurope.com |

| Catalysis | Using recyclable catalysts for bromination or functional group interconversions instead of stoichiometric reagents. |

By consciously applying these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org It involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

Aromatic bromination is a classic example of an EAS reaction. For a typical benzene (B151609) ring, molecular bromine (Br₂) is not electrophilic enough to react at a sufficient rate. masterorganicchemistry.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the Br-Br bond, generating a potent electrophilic bromine species. masterorganicchemistry.comlumenlearning.com

The mechanism proceeds as follows:

Electrophile Generation : The Lewis acid catalyst reacts with bromine to form a complex, enhancing the electrophilicity of one bromine atom.

Nucleophilic Attack : The π-electron system of the aromatic ring attacks the electrophilic bromine, breaking the Br-Br bond and forming a C-Br bond. This step results in the formation of the positively charged Wheland intermediate, which is stabilized by resonance. lumenlearning.com

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon atom of the intermediate, restoring the aromaticity of the ring and yielding the brominated product. masterorganicchemistry.com

Recent computational studies have also explored alternative pathways, such as an addition-elimination mechanism, which may be operative under certain conditions. chemistryworld.com

The rate and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the aromatic ring. wikipedia.org These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

The methoxy (B1213986) group (-OCH₃) is a potent activating group and a strong ortho-, para-director. pressbooks.publibretexts.org This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring. youtube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. issr.edu.khlumenlearning.com The resonance structures show an increase in electron density specifically at the ortho and para positions, which stabilizes the Wheland intermediate when the electrophile attacks at these sites. libretexts.orglumenlearning.com

Conversely, halogens like bromine are deactivating groups due to their inductive electron-withdrawing effect. pressbooks.pub However, they are also ortho-, para-directors because their lone pair electrons can be donated through resonance to stabilize the carbocation intermediate. libretexts.org

In 1,3-Dibromo-2-methoxybenzene, the powerful activating and directing effect of the methoxy group dominates over the weaker deactivating and directing effects of the two bromine atoms. The methoxy group at position 2 directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. Since position 6 is already substituted with a bromine atom, electrophilic attack is strongly favored at the para position (C4).

| Substituent in this compound | Reactivity Effect | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Resonance (Donating) |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction class is generally less common than EAS because the electron-rich nature of the aromatic ring repels approaching nucleophiles. masterorganicchemistry.com

For NAS to occur via the common SₙAr (addition-elimination) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.org

In this compound, the aromatic ring lacks the strong electron-withdrawing groups required for a facile SₙAr reaction. The methoxy group is electron-donating, which further deactivates the ring towards nucleophilic attack by increasing its electron density. Therefore, the displacement of the bromine atoms by common nucleophiles (e.g., -OH, -OR, -NH₂) via the SₙAr mechanism is expected to be extremely slow and require harsh reaction conditions. masterorganicchemistry.comchemistrysteps.com

An alternative pathway, the elimination-addition (benzyne) mechanism, can sometimes occur with very strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com This mechanism involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. However, this typically requires an available proton ortho to a leaving group.

Several factors govern the feasibility and outcome of NAS reactions. The primary influences are the electronic nature of the ring's substituents, the nature of the leaving group, and the strength of the nucleophile.

| Factor | Favors SₙAr Reaction | Disfavors SₙAr Reaction | Relevance to this compound |

|---|---|---|---|

| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions | Electron-donating groups (e.g., -OCH₃) | Disfavored due to the electron-donating methoxy group. |

| Leaving Group | Higher electronegativity (F > Cl > Br > I for the rate-determining addition step) | Lower electronegativity | Bromine is a viable leaving group, but the ring is not sufficiently activated. |

| Nucleophile | Strong nucleophiles | Weak nucleophiles | Strong nucleophiles would be required, likely in conjunction with harsh conditions. |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on this compound make it an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com Aryl halides, particularly bromides, are common starting materials for these transformations. nih.gov

Prominent examples of these reactions include:

Suzuki-Miyaura Coupling : Reaction with an organoboron compound, catalyzed by a palladium complex, to form a C-C bond. mdpi.com

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond. researchgate.net

Heck Reaction : Palladium-catalyzed reaction with an alkene to form a C-C bond.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a C-N bond.

Stille Coupling : Palladium-catalyzed reaction with an organostannane compound to form a C-C bond.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination. rhhz.net The presence of two bromine atoms on this compound allows for sequential or double cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic structures. The regioselectivity of a single coupling can often be controlled by reaction conditions.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Reagent (R-B(OR)₂) | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) |

| Heck | Palladium | Alkene (R₂C=CR₂) | C-C |

| Buchwald-Hartwig | Palladium | Amine (R₂NH) | C-N |

| Stille | Palladium | Organostannane (R-SnR'₃) | C-C |

| Negishi | Palladium/Nickel | Organozinc Reagent (R-ZnX) | C-C |

Suzuki-Miyaura Coupling Strategies for C–C Bond Formation

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as an excellent substrate for these transformations. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide. In the case of this compound, the two bromine atoms provide reactive sites for the introduction of new aryl or vinyl substituents, enabling the synthesis of complex molecular architectures such as functionalized m-terphenyls.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Bromo-2-methoxy-1,1'-biphenyl | - |

| This compound | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl | - |

| This compound | Naphthalene-1-boronic acid | Pd(OAc)₂ / XPhos | CsF | 1-(3-Bromo-2-methoxy-phenyl)naphthalene | - |

Note: Yields are dependent on specific reaction conditions and are indicative of typical outcomes.

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, this compound is a versatile substrate for other significant palladium-catalyzed cross-coupling reactions, including the Sonogashira and Heck reactions.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of substituted alkynes and has been applied to polyhalogenated aromatic systems. For this compound, selective coupling at one of the bromine positions can be achieved, leading to the formation of bromo-methoxy-substituted phenylacetylenes. These products can then undergo further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Heck reaction , on the other hand, involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful tool for the construction of complex olefinic structures. The regioselectivity of the Heck reaction with unsymmetrical alkenes can be influenced by both steric and electronic factors of the substrates and the catalyst system employed.

Site-Selectivity and Regiocontrol in Coupling Processes

A key challenge and area of interest in the functionalization of this compound is achieving site-selectivity in coupling reactions. The differential reactivity of the two bromine atoms can be exploited to control the position of the incoming substituent. The bromine atom at the C1 position is flanked by a methoxy group, while the bromine at the C3 position is not. This difference in the local electronic and steric environment can influence the rate of oxidative addition to the palladium catalyst.

In many palladium-catalyzed couplings of polyhalogenated arenes, the regioselectivity is governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) center. Factors that influence this selectivity include:

Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density at the adjacent C-Br bond, potentially affecting its reactivity.

Steric Hindrance: The methoxy group can exert steric hindrance, potentially favoring reaction at the less hindered C3-Br position.

Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst can play a crucial role in controlling regioselectivity by influencing the steric and electronic properties of the catalytic complex.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can also impact the selective outcome of the coupling reaction.

By carefully tuning these factors, chemists can direct the coupling reaction to a specific bromine atom, allowing for the stepwise and controlled synthesis of disubstituted and polysubstituted aromatic compounds.

Reactions Involving the Methoxy Group

The methoxy group in this compound is not merely a passive substituent; it can actively participate in chemical transformations, offering another avenue for molecular modification.

Demethylation Reactions and Mechanistic Elucidation (e.g., BBr₃-facilitated Cleavage)

A common and synthetically useful reaction of the methoxy group is its cleavage to a hydroxyl group, a process known as demethylation. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation. The high reactivity of BBr₃ is attributed to its strong Lewis acidic boron center.

The mechanism of BBr₃-facilitated demethylation of aryl methyl ethers, such as the methoxy group in this compound, is generally understood to proceed through the following key steps:

Lewis Acid-Base Adduct Formation: The lone pair of electrons on the oxygen atom of the methoxy group attacks the electron-deficient boron atom of BBr₃, forming an initial ether-boron tribromide adduct.

Carbon-Oxygen Bond Cleavage: A bromide ion, either from another molecule of the adduct or from the tetrabromoborate anion (BBr₄⁻) formed in solution, acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion. This results in the cleavage of the carbon-oxygen bond, producing methyl bromide and a dibromoborinate ester of the corresponding phenol (B47542).

Hydrolysis: Subsequent aqueous workup hydrolyzes the dibromoborinate ester to yield the final 2,6-dibromophenol (B46663) product.

Computational studies have further refined the understanding of this mechanism, suggesting pathways that involve charged intermediates and the possibility of one equivalent of BBr₃ cleaving multiple equivalents of the ether. The reaction is typically performed at low temperatures to control its high reactivity.

Oxidation Pathways of the Ether Moiety

Oxidation of aryl methyl ethers can proceed through different pathways depending on the oxidant used. Strong oxidizing agents can lead to the cleavage of the ether bond. In some cases, oxidation may occur at the benzylic position of the methyl group, although this is less common for a simple methoxy group compared to larger alkyl groups. The specific products of the oxidation of this compound would depend on the reaction conditions and the nature of the oxidizing agent employed. For instance, certain enzymatic or biomimetic oxidation systems can hydroxylate the aromatic ring, though the positions of the bromine atoms would strongly influence the regioselectivity of such a reaction.

Reactions with Carbenes and Other Reactive Intermediates

The reaction of this compound with highly reactive species such as carbenes and nitrenes can lead to a variety of interesting and potentially useful products. These reactions often involve insertions into C-H or C-Br bonds, or cycloadditions to the aromatic ring.

Carbenes , which are neutral species containing a divalent carbon atom, are highly reactive electrophiles. The reaction of carbenes, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a strong base, with aromatic compounds can lead to ring expansion products. For example, the reaction of dichlorocarbene with anisole (B1667542) can lead to the formation of substituted tropones. The presence of two bromine atoms on the benzene ring of this compound would be expected to influence the reactivity and regioselectivity of such a reaction.

Nitrenes , the nitrogen analogs of carbenes, are also highly reactive intermediates. They can undergo insertion into C-H bonds or add to double bonds. The reaction of nitrenes with this compound could potentially lead to the formation of azepines through ring expansion or C-H insertion products. The specific outcome would depend on the nature of the nitrene and the reaction conditions.

The study of the reactions of this compound with these and other reactive intermediates is an active area of research, offering pathways to novel and complex molecular structures.

Cycloaddition Reactions with Dibromocarbene Analogs

[Content not available due to lack of specific research data.]

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of 1,3-Dibromo-2-methoxybenzene and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, the gas chromatogram would show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for this compound would display a molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1, which is a clear indicator of a dibrominated compound. The NIST Chemistry WebBook contains gas chromatography data for this compound, which can be used as a reference nist.gov.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

The molecular formula for this compound is C₇H₆Br₂O chemnet.comuni.lu. By using HRMS, the experimentally measured mass of the molecular ion can be compared to the calculated theoretical exact mass. This comparison can confirm the molecular formula with a high degree of confidence, distinguishing it from any other formula that might have the same nominal mass. For C₇H₆Br₂O, using the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br), the calculated monoisotopic mass is 263.87854 Da uni.lu. An HRMS measurement that matches this value would provide definitive confirmation of the compound's elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of halogenated aromatic compounds like this compound. These methods are particularly valuable for analyzing complex mixtures and detecting trace-level components.

In a typical LC-MS setup, the sample is first injected into a high-performance liquid chromatography (HPLC) or UPLC system. For aromatic compounds, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the two phases; the hydrophobicity of this compound allows it to be well-retained and separated from other components in a mixture. sielc.com UPLC, utilizing smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and enabling structural elucidation through fragmentation patterns (MS/MS). While specific experimental LC-MS data for this compound is not extensively published, predictive models provide insight into its expected behavior in mass spectrometry.

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 264.88582 |

| [M+Na]⁺ | 286.86776 |

| [M-H]⁻ | 262.87126 |

| [M+NH₄]⁺ | 281.91236 |

| [M+K]⁺ | 302.84170 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its benzene (B151609) ring, methoxy (B1213986) group, and carbon-bromine bonds.

Key expected absorption bands include:

Aromatic C-H Stretch: Aromatic compounds typically show a weak C-H stretching absorption just above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Aliphatic C-H Stretch: The methyl protons of the methoxy group will exhibit C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Aromatic Overtones: Weak absorptions, characteristic of the benzene ring's substitution pattern, can be found in the 1660 to 2000 cm⁻¹ range. libretexts.orgpressbooks.pub

C=C Ring Stretching: A series of medium-to-strong intensity absorptions between 1400 and 1620 cm⁻¹ arise from the carbon-carbon double bond stretching vibrations within the aromatic ring. libretexts.orgspectroscopyonline.com

C-O-C Stretch: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (C-O-C) typically appears as a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H Out-of-Plane Bending ("Wag"): The out-of-plane bending of the aromatic C-H bonds, found between 650 and 1000 cm⁻¹, is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orgpressbooks.pub For a 1,2,3-trisubstituted ring, a characteristic band is expected in the 750-810 cm⁻¹ region. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Ring Stretch | 1400 - 1620 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bending | 750 - 810 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the benzene ring and the C-Br bonds.

Expected characteristic Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp band in Raman spectra. Other ring modes appear around 1600 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibrations (500-600 cm⁻¹) are also expected to be strong in the Raman spectrum due to the high polarizability of the bromine atoms. The Br₂ molecule itself shows a strong Raman signal around 320 cm⁻¹. researchgate.net

Symmetry and Polarization: As a molecule with lower symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectroscopy. Polarization studies in Raman spectroscopy can further aid in the assignment of symmetric versus asymmetric vibrational modes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring Mode | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Very Strong |

| C-O-C Stretch | 1020 - 1275 | Weak |

| C-Br Stretch | 500 - 600 | Strong |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on molecular conformation and intermolecular interactions.

Solid-State Structural Elucidation and Conformation Analysis

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂Br₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.641 (5) |

| b (Å) | 8.040 (5) |

| c (Å) | 14.917 (6) |

| α (°) | 83.91 (3) |

| β (°) | 79.86 (4) |

| γ (°) | 81.49 (4) |

| Volume (ų) | 889.2 (8) |

Data from the crystal structure of 1,2,3-Tribromo-5-nitrobenzene, provided as a representative example of the type of data obtained from X-ray crystallography. nih.gov

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this compound would be heavily influenced by a network of non-covalent interactions, with halogen bonding playing a primary role. nih.gov A halogen bond is a directional, attractive interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic region on an adjacent molecule. nih.gov

In the solid state, several types of interactions are anticipated:

Br···Br Interactions: These are among the most significant interactions in directing the crystal packing of polybrominated aromatic compounds. researchgate.net These can be classified as Type I (where the C-Br···Br-C angles are equal) or Type II (where one C-Br···Br angle is near 180° and the other is near 90°). researchgate.net Type II interactions are generally considered true halogen bonds, driven by the interaction between the positive σ-hole on one bromine and the negative equatorial belt of another. nih.gov

C-Br···π Interactions: The electrophilic tip of a bromine atom can form an attractive interaction with the electron-rich π-system of a neighboring benzene ring. nih.govmdpi.com This interaction is a key contributor to the stability of protein-ligand complexes and is expected to be a factor in the crystal packing of this compound. nih.govmdpi.com

The interplay of these directional interactions dictates the supramolecular architecture, influencing the physical properties of the crystalline material. nih.govresearchgate.net

Other Specialized Analytical Techniques

Beyond routine spectroscopic methods, specialized techniques provide deeper insights into the solid-state properties and electronic structure of this compound.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly specific technique for studying compounds containing quadrupolar nuclei (nuclei with a spin quantum number I > 1/2) in the solid state. Both stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, possess a nuclear spin of I = 3/2, making them suitable for NQR analysis. This technique measures the interaction between the nuclear electric quadrupole moment of the bromine nuclei and the surrounding electric field gradient (EFG) generated by the distribution of electrons in the C-Br bonds.

The resonance frequency in NQR is directly proportional to the nuclear quadrupole coupling constant (NQCC or e²qQ/h), which is a product of the nuclear quadrupole moment (eQ) and the principal component of the EFG tensor (eq). The asymmetry parameter (η) of the EFG, which describes its deviation from cylindrical symmetry, also influences the NQR spectrum. For nuclei with I = 3/2, a single NQR transition is typically observed for each non-equivalent bromine atom in the crystal lattice.

Detailed research findings on the ⁷⁹Br and ⁸¹Br NQR spectroscopy of this compound are crucial for understanding the electronic effects of the methoxy group on the two non-equivalent bromine atoms at positions 1 and 3 of the benzene ring. The distinct chemical environments of these two bromine atoms are expected to result in separate NQR signals.

Despite a thorough search of scientific literature and spectral databases, specific experimental NQR data (resonance frequencies, nuclear quadrupole coupling constants, and asymmetry parameters) for this compound could not be located in the available public domain resources. Such data would be invaluable for:

Differentiating the electronic environments of the C(1)-Br and C(3)-Br bonds.

Quantifying the inductive and resonance effects of the ortho-methoxy group on the bromine atoms.

Investigating intermolecular interactions and crystal packing effects in the solid state.

The expected NQR frequencies for brominated aromatic compounds typically fall in the range of 220 to 300 MHz for ⁸¹Br and are proportionally higher for ⁷⁹Br due to its larger quadrupole moment. The presence of the electron-donating methoxy group would likely influence these frequencies compared to unsubstituted dibromobenzenes.

Further experimental investigation is required to determine the precise NQR parameters for this compound, which would provide significant insights into its solid-state structure and bonding.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-Dibromo-2-methoxybenzene at the electronic level. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies.

The reactivity of this compound can be predicted by examining various parameters derived from DFT calculations. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Fukui functions, which indicate the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich and electron-poor regions. |

| Fukui Functions | Quantify the change in electron density at a specific point when an electron is added or removed, highlighting reactive sites. |

A detailed analysis of the molecular orbitals (MOs) of this compound is crucial for understanding its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. Conversely, the energy of the LUMO is related to the electron affinity and the ability to act as an electron acceptor. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The charge distribution within the this compound molecule can be quantified using population analysis methods, such as Mulliken population analysis. This analysis partitions the total electron density among the constituent atoms, providing insight into the partial atomic charges. The presence of the electronegative bromine and oxygen atoms is expected to lead to a non-uniform charge distribution, with these atoms carrying partial negative charges and the adjacent carbon atoms bearing partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and understanding the reaction pathway.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to locate the transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This information is invaluable for predicting the feasibility of a reaction and for understanding how substituents on the aromatic ring influence reactivity. While specific transition state analyses for this compound are not prominent in the literature, the general principles of computational reaction mechanism studies are well-established and could be readily applied.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and identify its preferred geometries.

For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the methoxy (B1213986) group. MD simulations could be employed to study the rotational barrier of the C-O bond and to determine the most stable orientation of the methoxy group relative to the benzene (B151609) ring. While specific MD studies on this compound are scarce, simulations of the parent compound, anisole (B1667542), have been performed to understand its dynamic behavior in various environments. aip.org These studies provide a foundation for how MD could be applied to its brominated derivatives to understand their conformational preferences and intermolecular interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the significant successes of computational chemistry is its ability to predict spectroscopic parameters with a high degree of accuracy. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies through DFT allows for the assignment of the various absorption bands observed in the experimental IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. For example, a comprehensive spectroscopic study of the closely related 1,3-dibromobenzene (B47543) utilized DFT calculations to assign all the fundamental vibrational modes and several overtone and combination bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculated chemical shifts, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives. The theoretical UV-Visible spectrum can also be calculated using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. longdom.org

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| Raman Spectroscopy | Vibrational frequencies and scattering activities | DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | DFT (GIAO) |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | TD-DFT |

Structure-Reactivity Relationship Predictions

By integrating the insights gained from the computational investigations described above, it is possible to establish structure-reactivity relationships for this compound. For instance, the calculated electronic properties, such as the charge distribution and frontier molecular orbital energies, can be correlated with the observed reactivity of the molecule in different chemical reactions.

The presence of two bromine atoms and a methoxy group on the benzene ring significantly influences its reactivity. The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the methoxy group are already substituted with bromine atoms. Computational studies can quantify the electronic effects of these substituents and predict the most favorable sites for further substitution or reaction. By systematically studying a series of related compounds, a quantitative structure-activity relationship (QSAR) model could be developed to predict the reactivity of other substituted brominated anisoles.

Applications and Derivatives in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

1,3-Dibromo-2-methoxybenzene, also known as 2,6-Dibromoanisole, is a pivotal building block in organic synthesis. The presence of two reactive bromine atoms allows for sequential and site-selective cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse functional groups. The methoxy (B1213986) group, in addition to influencing the electronic properties of the benzene (B151609) ring, can also play a role in directing these reactions and can be a key feature in the final target molecule.

Precursor for Pharmaceutical Scaffolds and Pharmacophores

The structural motif of this compound is embedded within various biologically active molecules, making it a valuable precursor in the pharmaceutical industry. Its ability to undergo various chemical transformations allows for the construction of complex molecular frameworks that are essential for therapeutic activity.

A notable application of this compound is as a key intermediate in the synthesis of Lusutrombopag. Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet count) in patients with chronic liver disease who are scheduled to undergo a medical procedure. The synthesis of this drug relies on the strategic functionalization of the this compound core to build the complex heterocyclic system responsible for its pharmacological activity.

| Drug | Therapeutic Use | Role of this compound |

| Lusutrombopag | Treatment of thrombocytopenia | Key intermediate in the synthesis of the core structure |

Building Block for Agrochemicals

In the field of agrochemicals, this compound serves as a versatile starting material for the synthesis of novel pesticides and herbicides. The introduction of specific substituents onto the dibrominated core can lead to the development of compounds with tailored biological activities against various pests and weeds. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the principles of its use in constructing bioactive molecules are well-established in synthetic chemistry. The ability to perform selective cross-coupling reactions allows for the creation of a diverse library of compounds for screening and development of new crop protection agents.

Synthesis of Dyes and Pigments

Applications in Materials Science

The reactivity and structural features of this compound also lend themselves to applications in the field of materials science, particularly in the synthesis of polymers and organic electronic materials.

Monomers for Polymer Synthesis

Dibrominated aromatic compounds are widely used as monomers in polycondensation reactions to produce a variety of high-performance polymers. Cross-coupling reactions like the Suzuki and Stille couplings are powerful methods for polymerizing such monomers. In these reactions, the two bromine atoms of this compound can react with a di-boronic acid or a di-stannane co-monomer, respectively, to form a growing polymer chain.

The methoxy group on the monomer can influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics. For instance, the incorporation of this monomer could lead to the synthesis of conjugated polymers with specific optoelectronic properties suitable for various applications. While detailed studies on polymers derived specifically from this compound are not extensively reported, the general principles of using such dibromo-aromatic compounds in polymerization are well-established for creating materials like polyfluorenes and other conjugated copolymers.

| Polymerization Technique | Co-monomer Type | Potential Polymer Properties |

| Suzuki Coupling | Di-boronic acid or ester | Tunable electronic and optical properties, good solubility |

| Stille Coupling | Di-organotin compound | Controlled polymer architecture, good processability |

Precursors for Organic Electronic Materials

The field of organic electronics relies on the development of novel organic materials with tailored electronic and optical properties. This compound serves as a valuable precursor for the synthesis of molecules used in devices such as organic light-emitting diodes (OLEDs).

A key class of materials used in OLEDs are carbazole (B46965) derivatives. The synthesis of substituted carbazoles often involves the construction of the carbazole core through various cyclization reactions. This compound can be used as a starting material to introduce specific aryl groups onto a carbazole scaffold through cross-coupling reactions. These substitutions are crucial for tuning the electronic properties, such as the HOMO/LUMO energy levels, and the photophysical properties, like the emission color and efficiency, of the final OLED material. For example, carbazole-based compounds are often used as host materials in the emissive layer of OLEDs, and their properties can be finely tuned by attaching different aromatic groups, a process for which this compound can be a key building block.

Furthermore, derivatives of this compound can be used to synthesize hole-transporting materials (HTMs), which are essential components in organic electronic devices like perovskite solar cells and OLEDs. The ability to introduce specific functionalities via the bromine atoms allows for the creation of molecules with the desired ionization potential and charge mobility for efficient device performance.

Development of Catalytic Systems and Ligands

The utility of this compound extends to the field of organometallic chemistry, particularly as a precursor for the synthesis of phosphine (B1218219) ligands. Phosphine ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and modulate its electronic and steric properties, thereby influencing the outcome of catalytic reactions such as cross-couplings and hydrogenations.

The presence of two bromine atoms allows for the formation of two carbon-phosphorus (C-P) bonds, enabling the synthesis of bidentate or more complex phosphine architectures. A plausible and chemically established route to synthesize phosphine ligands from this compound involves a monolithiation or dilithiation reaction, followed by quenching with a phosphorus electrophile. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the C-P bonds.

Ligands containing the 2-methoxyphenyl phosphine moiety, such as bis(2-methoxyphenyl)phosphine (B161851) and tris(2-methoxyphenyl)phosphine (B1216234), have been synthesized and demonstrated to be highly effective in catalysis. researchgate.net For instance, a catalytic system composed of Palladium(II) acetate (B1210297) and tris(2-methoxyphenyl)phosphine is highly active for Suzuki coupling reactions, which are fundamental for creating carbon-carbon bonds to produce biaryls. researchgate.net The catalyst system is effective for a wide range of aryl bromides and arylboronic acids, including the synthesis of sterically hindered biaryls. researchgate.net

Table 1: Examples of (2-Methoxyphenyl)phosphine Ligands and Their Catalytic Applications

| Ligand Name | Structure | Key Applications |

|---|---|---|

| Bis(2-methoxyphenyl)phosphine | C₁₄H₁₅O₂P | Reactant in Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination. |

| Tris(2-methoxyphenyl)phosphine | C₂₁H₂₁O₃P | Forms a highly active catalyst with Pd(OAc)₂ for Suzuki coupling reactions to synthesize biaryls. researchgate.net |

Bioactive Derivatives

As a synthetic intermediate, this compound is a valuable starting material for producing a variety of biologically active compounds. guidechem.com The differential reactivity of the bromine atoms can be exploited to introduce various functional groups sequentially, leading to the creation of diverse molecular scaffolds for drug discovery and agrochemical development. guidechem.com

While specific biological activity studies on direct derivatives of this compound are not extensively documented in publicly available literature, the structural motifs it enables are found in many bioactive molecules. The presence of bromine atoms can enhance biological activity through halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins and enzymes. The methoxy group can affect the molecule's solubility, metabolic stability, and electronic properties.

The design of bioactive compounds often relies on creating molecular diversity from a common starting material. This compound is an ideal scaffold for this purpose due to its two reactive bromine sites. These sites can be selectively functionalized using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

By carefully selecting catalysts and reaction conditions, chemists can perform sequential or one-pot reactions to introduce different substituents at the C1 and C3 positions. For example, a Suzuki coupling could be performed at one bromine position, followed by a Buchwald-Hartwig amination at the other. nih.govresearchgate.net This strategy allows for the rapid construction of a library of complex, unsymmetrically substituted molecules from a simple, commercially available precursor. These derivative libraries can then be screened for various biological activities to identify promising lead compounds for further development.

Table 2: Hypothetical Sequential Functionalization of this compound

| Step | Reaction Type | Position | Reagents | Potential Product Class |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C1 or C3 | Arylboronic acid, Pd catalyst, Base | Aryl-bromo-methoxybenzene derivatives |

| 2 | Buchwald-Hartwig Amination | C3 or C1 | Amine, Pd catalyst, Base | Aryl-amino-methoxybenzene derivatives |

| 1 | Sonogashira Coupling | C1 or C3 | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-bromo-methoxybenzene derivatives |

Analytical Reagent Development

The primary documented application of this compound is as a synthetic building block for creating more complex chemical structures. Based on available scientific literature, it is not widely utilized in the development of specific analytical reagents or as an analytical standard itself. Its role is predominantly upstream in the synthetic process rather than in downstream analytical applications.

Comparative Studies with Analogous Halogenated Anisoles

Influence of Halogen Identity and Positional Isomerism

The nature and arrangement of halogen substituents on the methoxybenzene core are critical determinants of the molecule's properties. Both the electron-withdrawing inductive effects and the electron-donating resonance effects of the halogens, combined with steric considerations, dictate the outcomes of chemical transformations.

Comparison with Monobrominated Methoxybenzenes

The introduction of a second bromine atom to a methoxybenzene ring, forming 1,3-dibromo-2-methoxybenzene, significantly alters its reactivity compared to its monobrominated analogs (e.g., 2-bromoanisole (B166433), 3-bromoanisole, and 4-bromoanisole). The methoxy (B1213986) group (-OCH₃) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and accelerating the rate of electrophilic aromatic substitution. lumenlearning.commsu.edu This activation is directed primarily to the ortho and para positions.

In monobrominated methoxybenzenes, the single bromine atom exerts a deactivating inductive effect due to its electronegativity, which withdraws electron density from the ring and slows the reaction rate compared to anisole (B1667542) itself. lumenlearning.com However, the resonance effect of the bromine atom can still help stabilize the carbocation intermediate, particularly for ortho and para attack.

In this compound, the presence of two bromine atoms amplifies the inductive electron withdrawal, making the ring significantly less reactive towards electrophiles than monobrominated anisoles. The cumulative deactivation from two halogens often outweighs the activation provided by the methoxy group. Furthermore, the substitution pattern in this compound means the positions most activated by the methoxy group (C4 and C6) are sterically hindered by the adjacent bromine atoms, which can influence the regioselectivity of incoming electrophiles.

Interactive Data Table: Reactivity Comparison in Electrophilic Aromatic Substitution

| Compound | Substituents | Activating/Deactivating Effects | Expected Reactivity vs. Anisole |

| Anisole | -OCH₃ | Strongly Activating | Highest |

| 4-Bromoanisole | 4-Br, 1-OCH₃ | -OCH₃ (Activating), -Br (Deactivating) | Lower |

| 2-Bromoanisole | 2-Br, 1-OCH₃ | -OCH₃ (Activating), -Br (Deactivating) | Lower |

| This compound | 1,3-diBr, 2-OCH₃ | -OCH₃ (Activating), 2x -Br (Deactivating) | Lowest |

Comparison with Dihalogenated Methoxybenzene Isomers (e.g., 1,3-Dibromo-5-methoxybenzene)

Positional isomerism among dihalogenated methoxybenzenes leads to substantial differences in stability and reactivity. While steric effects often suggest that para isomers should be the most stable, electronic interactions can lead to meta isomers being favored in many dihalobenzenes. chemrxiv.orgnih.gov This is attributed to the minimization of electronic repulsion between the halogen substituents when they are in a 1,3-arrangement. nih.gov

In the case of this compound, the two bromine atoms are ortho and meta to the methoxy group. In an isomer like 2,4-dibromoanisole (B1585499), the bromines are ortho and para to the methoxy group. In electrophilic substitution, the directing effects of the substituents in 2,4-dibromoanisole are concerted; the methoxy group activates the C6 position, which is ortho to it, and the bromine at C4 also directs ortho to itself (to C3 and C5), while the bromine at C2 directs para (to C5).

Comparison with Fluoro- and Iodo-Methoxybenzenes

The identity of the halogen atom—fluorine, bromine, or iodine—has a significant impact on the reactivity of the anisole ring. This is due to the competing influences of the halogen's inductive effect (electronegativity) and its resonance effect (ability to donate a lone pair of electrons).

Inductive Effect : Electronegativity decreases down the group: F > Cl > Br > I. Therefore, fluorine exerts the strongest electron-withdrawing inductive effect, which deactivates the aromatic ring most significantly. stackexchange.com

Resonance Effect : The ability to donate electrons via resonance depends on the effectiveness of orbital overlap between the halogen's p-orbital and the ring's π-system. The 2p orbital of fluorine overlaps most effectively with the 2p orbitals of carbon, while the overlap becomes progressively poorer for chlorine (3p), bromine (4p), and iodine (5p). stackexchange.com

When applied to a methoxybenzene system, this trend suggests that a difluoro-methoxybenzene would be more reactive than this compound, while the corresponding diiodo- compound's reactivity would be influenced by the weaker inductive effect but also much weaker resonance donation from iodine.

Interactive Data Table: Halogen Properties and Their Influence on Aromatic Reactivity

| Halogen | Electronegativity (Pauling Scale) | Dominant Electronic Effect | Consequence for Reactivity |

| Fluorine | 3.98 | Strong Inductive, Moderate Resonance | Deactivating, but most reactive among halogens |

| Bromine | 2.96 | Strong Inductive, Weak Resonance | Deactivating |

| Iodine | 2.66 | Weaker Inductive, Very Weak Resonance | Deactivating, but often more reactive than Br/Cl |

Impact of Additional Substituents on Reactivity and Selectivity

The introduction of further substituents onto the this compound framework creates a more complex electronic environment, significantly altering the molecule's reactivity and the selectivity of its reactions.

Nitro Group Effects (e.g., 1,3-Dibromo-2-methoxy-5-nitrobenzene)

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect and a resonance effect. lumenlearning.com When added to the dibromomethoxybenzene ring, as in 1,3-dibromo-2-methoxy-5-nitrobenzene, it drastically deactivates the ring towards electrophilic aromatic substitution. msu.edu

Conversely, the presence of a strong electron-withdrawing group like the nitro group, particularly when positioned ortho or para to a halogen, can activate the ring for nucleophilic aromatic substitution (SₙAr). In 1,3-dibromo-2-methoxy-5-nitrobenzene, the nitro group is para to the bromine at C1 and ortho to the bromine at C3. This electronic arrangement can stabilize the negative charge of the Meisenheimer complex intermediate formed during an SₙAr reaction, making the bromine atoms susceptible to displacement by strong nucleophiles. mdpi.com The reactivity is influenced by the combined electron-withdrawing properties of the nitro group and the two bromine atoms, which create regions of low electron density on the benzene (B151609) ring, facilitating nucleophilic attack.

Alkyl Group Effects

Alkyl groups, such as methyl (-CH₃) or ethyl (-C₂H₅), are generally considered weakly electron-donating through an inductive effect. libretexts.orglumenlearning.com When an alkyl group is added to the this compound system, it acts as an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack compared to the non-alkylated parent compound.

Chloro-Substituted Analogues

Chlorine is more electronegative than bromine, resulting in a stronger inductive electron-withdrawal (-I effect) from the benzene ring. This generally makes chlorinated aromatic compounds less reactive towards electrophiles than their brominated counterparts. Conversely, the larger size and greater polarizability of the bromine atom can influence bond lengths, bond angles, and steric interactions around the substitution sites. In general, bromination reactions are considered less reactive but more selective than chlorination reactions. masterorganicchemistry.com

The physical properties also differ. For instance, 1,3-dichloro-2-methoxybenzene (also known as 2,6-dichloroanisole) is a yellow transparent liquid with a boiling point of approximately 117°C and a density of 1.29 g/cm³. innospk.com In contrast, this compound has a higher boiling point of 253.7°C and a greater density of 1.823 g/cm³, reflecting the higher atomic weight of bromine. nih.gov

These differences in reactivity and physical properties are critical in synthetic chemistry, where the choice between a brominated or chlorinated analogue can affect reaction conditions, yields, and the regioselectivity of subsequent transformations. The C-Br bond is typically weaker than the C-Cl bond, making brominated compounds more suitable for certain cross-coupling reactions where the carbon-halogen bond is cleaved.

Table 1: Comparison of Physical Properties

| Property | This compound | 1,3-Dichloro-2-methoxybenzene |

|---|---|---|

| CAS Number | 38603-09-7 | 1984-65-2 |

| Molecular Formula | C₇H₆Br₂O | C₇H₆Cl₂O |

| Molecular Weight | 265.93 g/mol | 177.03 g/mol |

| Boiling Point | 253.7°C | ~117°C |